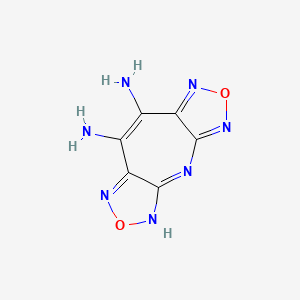

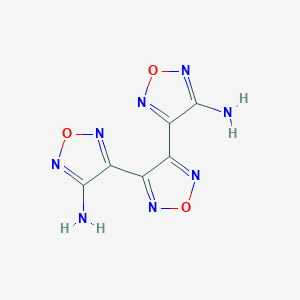

3,3':4',3''-Ter-1,2,5-oxadiazole-4,4''-diamine

Descripción general

Descripción

3,3':4',3''-Ter-1,2,5-oxadiazole-4,4''-diamine is a useful research compound. Its molecular formula is C6H4N8O3 and its molecular weight is 236.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3':4',3''-Ter-1,2,5-oxadiazole-4,4''-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3':4',3''-Ter-1,2,5-oxadiazole-4,4''-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

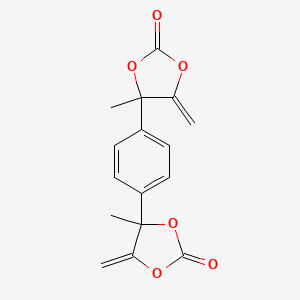

Polymer Applications : Hamciuc et al. (2015) synthesized a new diamine monomer containing a 1,3,4-oxadiazole ring, which was used to prepare novel polyamide and poly(amide-imide)s. These polymers exhibited high thermal stability, film-forming ability, and good solubility in organic solvents. They also demonstrated high quantum yield fluorescence in the blue region, making them potentially useful in optoelectronic applications (Hamciuc et al., 2015).

Synthesis of Derivatives : Rozhkov et al. (2004) studied the cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles with activated methylene groups, leading to the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles. This research contributes to the broader understanding of chemical reactions involving oxadiazole derivatives (Rozhkov et al., 2004).

Energetic Material Research : Yu et al. (2017) synthesized N-trinitroethylamino functionalization products of 4,4''-diamino-[3,3':4',3''-ter(1,2,5-oxadiazole)] 2'-oxide. These compounds exhibited favorable measured densities, good thermal stabilities, acceptable sensitivities, and excellent detonation performance, indicating potential use as high-performance energetic materials (Yu et al., 2017).

Polyazomethine Synthesis : Saegusa et al. (1992) synthesized novel 1,3,4-oxadiazole-containing polyazomethines, which showed good thermal stability and electrical conductivity. These materials could be important in the field of conductive polymers (Saegusa et al., 1992).

Oxidation Products and Synthetic Equivalents : Troitskaya-Markova et al. (2017) obtained novel heterocyclic systems, including bis[1,2,5]oxadiazolo[3,4-c:3’,4’-e]pyridazine 4,5-dioxide, in the course of oxidation of 3,3'-bi-1,2,5-oxadiazole-4,4'-diamine. This compound acted as a synthetic equivalent of 4,4'-dinitroso-3,3'-bifurazan, offering insights into novel synthetic pathways in organic chemistry (Troitskaya-Markova et al., 2017).

Dinitraminobisfuroxans and Salts : He et al. (2016) explored the synthesis and characterization of 4,4'-diamino-[3,3'-bi(1,2,5-oxadiazole)]-5,5'-dioxide and its derivatives. These compounds showed promising detonation properties, making them potential candidates for high-energy materials (He et al., 2016).

Amino-Nitro Derivative Reactions : Astrat’ev et al. (2016) developed a method for preparing 4''-nitro-3,3':4',3''-ter-1,2,5-oxadiazol-4-amine. This study contributes to the understanding of the chemical characteristics and potential applications of such compounds (Astrat’ev et al., 2016).

Poly(ether imide oxadiazole)s Synthesis : Mercer (1992) synthesized oxadiazole-containing aromatic diamines, leading to the development of poly(imide ether oxadiazole) films. These films displayed good thermal stability and electrical properties, relevant for advanced material applications (Mercer, 1992).

Organic Light-Emitting Diodes : Thompson et al. (2001) demonstrated that blends of blue-emitting organic molecules, including an oxidiazole derivative, produced white or near-white emission. This finding suggests potential applications in organic light-emitting diodes (Thompson et al., 2001).

Photochemical Formation Studies : Vörös et al. (2018) investigated the photochemical decomposition of 1,2,4-oxadiazole-3,5-diamine in low-temperature matrices. This research contributes to the understanding of photochemical reactions and formation of novel species in organic chemistry (Vörös et al., 2018).

Propiedades

IUPAC Name |

4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N8O3/c7-5-3(11-16-13-5)1-2(10-15-9-1)4-6(8)14-17-12-4/h(H2,7,13)(H2,8,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQMIUAGMKKINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1C2=NON=C2N)C3=NON=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3':4',3''-Ter-1,2,5-oxadiazole-4,4''-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]propane](/img/structure/B8056203.png)

![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)

![2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8056221.png)

![5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate](/img/structure/B8056239.png)

![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)